KPT-9274 - 1643913-93-2

KPT-9274

Catalog Number: EVT-272288
CAS Number: 1643913-93-2
Molecular Formula: C35H29F3N4O3
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Padnarsertib is an orally bioavailable inhibitor of both the serine/threonine kinase P21-activated kinase 4 (PAK4) and the nicotinamide adenine dinucleotide (NAD)-synthesizing enzyme nicotinamide phosphoribosyltransferase (NAMPT; NAMPRTase), with potential antineoplastic activity. Upon administration, padnarsertib allosterically binds to, destabilizes and causes degradation of PAK4. This inhibits PAK4-mediated signaling, induces cell death in, and inhibits the proliferation of PAK4-overexpressing tumor cells. In addition, padnarsertib binds to and inhibits the activity of NAMPT. This depletes cellular NAD and inhibits NAD-dependent enzymes, both of which are needed for rapid cell proliferation; this results in tumor cell death in NAMPT-overexpressing cancer cells. PAK4, a serine/threonine kinase and member of the PAK family of proteins upregulated in various cancer cell types, regulates cell motility, proliferation and survival. NAMPT, an enzyme that is responsible for maintaining the intracellular NAD pool, plays a key role in the regulation of cellular metabolism and has cytokine-like activities. NAMPT is often overexpressed in a variety of cancers and metabolic disorders and tumor cells rely on NAMPT activity for their NAD supply.

KPT-9274

  • Compound Description: KPT-9274 is a potent, selective, orally bioavailable small molecule that acts as a dual inhibitor of PAK4 and NAMPT. It displays anti-tumor activity in various cancers by repressing the Wnt/β-catenin signaling pathway, inducing cell cycle arrest, and promoting apoptosis. [, , , , , , , , , , , ]
  • Relevance: Although the specific structure of PAK4-IN-1 is unknown, its name suggests it is a PAK4 inhibitor. KPT-9274 also targets PAK4 and shares its anti-cancer properties, potentially indicating structural similarities. [, , , , , , , , , , , ]

PF-3758309

  • Compound Description: PF-3758309 is a small-molecule inhibitor specifically targeting PAK4's kinase activity. It demonstrates efficacy in blocking PAK4 function in various cellular processes like pancreatic fluid secretion, acinar cell growth, and tumor growth inhibition. [, , , ]
  • Relevance: As a PAK4 inhibitor, PF-3758309 likely shares structural features with other PAK4 inhibitors, including the hypothetical compound PAK4-IN-1. The compound's ability to block PAK4 kinase activity makes it relevant for understanding the structure-activity relationship of PAK4 inhibitors. [, , , ]

LCH-7749944

  • Compound Description: LCH-7749944 is a PAK4 inhibitor that specifically targets PAK4 activation without affecting the activity of the related kinase, PAK2. This selectivity makes it a valuable tool for studying the distinct roles of PAK4 in cellular signaling cascades. []
  • Relevance: Similar to PAK4-IN-1, LCH-7749944 targets PAK4, suggesting potential structural similarities. The compound's specificity towards PAK4 highlights the importance of structural nuances in achieving selective inhibition of PAK isoforms. []

KPT-7523

  • Compound Description: KPT-7523 is a novel PAK4 allosteric modulator that demonstrates potent anti-tumor activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, including chemotherapy-resistant cancer stem cells. [, ]
  • Relevance: As a PAK4 allosteric modulator, KPT-7523 shares a similar mechanism of action with PAK4-IN-1, assuming PAK4-IN-1 is also an allosteric modulator. [, ]

KPT-7189

  • Compound Description: KPT-7189 is a novel, orally bioavailable PAK4 allosteric modulator with promising antitumor activity against pancreatic ductal adenocarcinoma (PDAC), particularly in Kras-driven models. [, ]
  • Relevance: Sharing the same classification as KPT-7523, KPT-7189 further strengthens the potential for structural similarities between these PAK4 allosteric modulators and PAK4-IN-1. [, ]
  • Compound Description: KPT-8752 is a selective, orally bioavailable, small molecule PAK4 allosteric modulator that exhibits anti-tumor activity in a variety of cancer cell lines. [, , ]
  • Relevance: KPT-8752’s classification as a PAM, similar to KPT-7523 and KPT-7189, reinforces the possibility of structural resemblances between these PAK4 inhibitors and the compound PAK4-IN-1. [, , ]

KPT-9307

  • Compound Description: KPT-9307 is another novel PAK4 allosteric modulator demonstrating anti-tumor properties. It is particularly notable for its efficacy against resistant pancreatic ductal adenocarcinoma cells, including those driven by oncogenic Kras. [, ]
  • Relevance: The consistent classification of KPT-9307, alongside KPT-7523, KPT-7189, and KPT-8752, as PAK4 allosteric modulators suggests a common structural motif that could be shared with PAK4-IN-1. [, ]

KPT-9331

  • Compound Description: KPT-9331 is a tool compound and PAK4 allosteric modulator with demonstrated anti-leukemic effects in acute myeloid leukemia (AML) models. []
  • Relevance: As a PAK4 allosteric modulator, KPT-9331 could provide valuable insights into the structure-activity relationships within this class of PAK4 inhibitors, potentially shedding light on the structural features of PAK4-IN-1. []

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

  • Compound Description: This class of compounds represents a series of 2,4-diaminoquinazoline derivatives designed as PAK4 inhibitors. They exhibit potent inhibitory activity against PAK4, with some derivatives showing significant antiproliferative activity, cell cycle inhibition, and suppression of migration and invasion in cancer cells. []
  • Relevance: Although the specific structure of PAK4-IN-1 is unknown, if it demonstrates similar inhibitory activity against PAK4, it may share common structural features or pharmacophores with this class of 2,4-diaminoquinazoline derivatives. []

1-phenanthryl-tetrahydroisoquinoline derivatives

  • Compound Description: This family of compounds consists of 1-phenanthryl-tetrahydroisoquinoline analogs designed as novel small-molecule PAK4 inhibitors. These derivatives demonstrate improved potency compared to earlier lead compounds, displaying significant PAK4 inhibitory activity and anti-proliferative effects against various cancer cell lines. [, ]
  • Relevance: As with other potent PAK4 inhibitors, exploring the structural features and biological activity of 1-phenanthryl-tetrahydroisoquinoline derivatives could provide insights for understanding the structure and potential mechanism of action of PAK4-IN-1. [, ]

Properties

CAS Number

1643913-93-2

Product Name

KPT-9274

IUPAC Name

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide

Molecular Formula

C35H29F3N4O3

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+

InChI Key

MRFOPLWJZULAQD-SWGQDTFXSA-N

SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

KPT-9274; KPT9274; KPT 9274; PAK4-IN-1; PAK4-IN 1; PAK4-IN1.

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.